molecular formula C23H22ClN7O3 B2634476 1-(5-chloro-2-methoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920205-65-8

1-(5-chloro-2-methoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2634476
CAS No.: 920205-65-8
M. Wt: 479.93
InChI Key: LYDWAKZZGDTDHO-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a 3-methoxyphenyl-substituted triazole ring, linked via a piperazine moiety to a 5-chloro-2-methoxybenzoyl group. The chlorine atom at the benzoyl group may enhance lipophilicity and membrane permeability, while the methoxy substituents could influence electronic properties and metabolic stability. Piperazine, a common linker in medicinal chemistry, improves solubility and bioavailability .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-33-17-5-3-4-16(13-17)31-22-20(27-28-31)21(25-14-26-22)29-8-10-30(11-9-29)23(32)18-12-15(24)6-7-19(18)34-2/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDWAKZZGDTDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN5O2C_{20}H_{20}ClN_5O_2, with a molecular weight of approximately 400.812 g/mol. The structure features a piperazine ring linked to a triazolopyrimidine moiety and a chloro-methoxybenzoyl group, which may contribute to its biological effects.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural features exhibit significant antiproliferative activities against various cancer cell lines. For example, derivatives of triazolo[4,5-d]pyrimidine have shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induction of apoptosis and G2/M phase arrest
H12MCF-713.1Regulation of cell cycle-related proteins

The compound H12 , which shares structural similarities with our target compound, demonstrated significant activity against the human gastric cancer cell line MGC-803 with an IC50 value of 9.47 μM . This suggests that our compound may exhibit comparable or enhanced biological activity.

The mechanism by which these compounds exert their anticancer effects often involves the modulation of key signaling pathways. For instance, the inhibition of the ERK signaling pathway has been implicated in the antiproliferative effects observed in several studies. This pathway is crucial for cell proliferation and survival; thus, its inhibition can lead to decreased tumor growth and increased apoptosis .

Case Studies

In a study examining the antiproliferative effects of various triazolo[4,5-d]pyrimidine derivatives, it was found that compounds similar to 1-(5-chloro-2-methoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine showed significant cytotoxicity against multiple cancer cell lines including MGC-803 and HCT-116 . These findings highlight the potential for our compound to be developed as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally or functionally related compounds, focusing on molecular features, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity/Application Key Differences vs. Target Compound Reference
Target Compound Triazolo[4,5-d]pyrimidine 3-(3-Methoxyphenyl), 5-chloro-2-methoxybenzoyl-piperazine N/A (hypothetical kinase/PDE inhibition) Reference compound
1-(5-Chloro-2-methylphenyl)-4-(3-{3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl}benzoyl)piperazine (F646-0057) Triazolo[4,5-b]pyridine 3-Benzoyl-piperazine, 5-chloro-2-methylphenyl Screening compound (unspecified targets) Triazole fused to pyridine (4,5-b vs. 4,5-d); methyl vs. methoxy groups
Compound 7v () Triazolo[4,5-d]pyrimidine Cyclopentane-1,2,3-triol, 5-chloro substituent Antiplatelet/antibacterial activity Polar cyclopentane-triol vs. methoxyphenyl
1-(4-Chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl, 5-chloro-2-methoxybenzyl-piperazine Unspecified (kinase inhibitor candidate) Pyrazolo vs. triazolo core
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine-carboxamide Trifluoromethylpyridinyl, benzoxazinone Unspecified (likely kinase-targeted) Carboxamide linker vs. benzoyl group
MK79 () Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-Bis(trifluoromethyl)phenyl, 2-methoxyphenyl Kinase inhibition (implied) Pyrazolo[1,5-a]pyrimidinone vs. triazolo[4,5-d]pyrimidine

Key Observations

Core Heterocycle Variations: The triazolo[4,5-d]pyrimidine core in the target compound differs from pyrazolo[3,4-d]pyrimidine () and pyrazolo[1,5-a]pyrimidinones (). Compound F646-0057 () uses a triazolo[4,5-b]pyridine core, where the triazole is fused to pyridine instead of pyrimidine. This alters electron distribution and steric bulk, possibly affecting target selectivity .

Substituent Effects: Chlorine and Methoxy Groups: The 5-chloro-2-methoxybenzoyl group in the target compound contrasts with the trifluoromethylpyridinyl group in . Chlorine enhances lipophilicity (logP ~3.5 estimated), while trifluoromethyl groups increase metabolic stability but reduce solubility . For example, sulfonamide-containing compounds may exhibit stronger hydrogen bonding but lower cell permeability .

Biological Activity Trends :

  • Triazolo[4,5-d]pyrimidines in demonstrated antiplatelet and antibacterial effects, suggesting broad applicability. The target compound’s methoxyphenyl group may reduce cytotoxicity compared to halogen-rich analogs .
  • Pyrazolo[3,4-d]pyrimidines () are established kinase inhibitors (e.g., JAK2), implying that the target compound’s triazolo variant could target similar pathways with improved selectivity .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in and , involving coupling of preformed triazolopyrimidine cores with piperazine intermediates. For example, reductive amination () or nucleophilic substitution () could link the benzoyl-piperazine moiety .

Physicochemical and Pharmacokinetic Considerations

  • LogP : The target compound’s logP is estimated to be ~3.0–3.8 (due to chlorine and methoxy groups), favoring blood-brain barrier penetration compared to polar analogs like 7v (logP ~1.5–2.0) .
  • Solubility : Piperazine improves aqueous solubility (~50–100 µM), but the triazolopyrimidine core may limit it compared to pyrazolo analogs ().

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